molecular formula C14H16ClN3O4S B2977682 2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034292-23-2

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2977682
CAS No.: 2034292-23-2
M. Wt: 357.81
InChI Key: XYIWFMVPKYEHIQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 2-chloro group and a 1,2,4-oxadiazole ring linked to a tetrahydro-2H-pyran moiety via a methyl bridge. The sulfonamide group is a common pharmacophore in medicinal and agrochemical applications due to its hydrogen-bonding capacity and metabolic stability. The 1,2,4-oxadiazole ring enhances bioavailability and serves as a bioisostere for ester or amide groups, while the tetrahydro-2H-pyran substituent likely improves solubility and modulates lipophilicity .

Properties

IUPAC Name

2-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIWFMVPKYEHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a tetrahydro-2H-pyran moiety and an oxadiazole group. Its molecular formula is C13H15ClN4O3SC_{13}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 318.80 g/mol. The presence of chlorine and the oxadiazole ring suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cardiovascular and anti-inflammatory contexts.

Cardiovascular Effects

A study on benzenesulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance using isolated rat heart models. The research highlighted that certain derivatives could significantly lower perfusion pressure compared to controls, indicating potential therapeutic applications in cardiovascular diseases .

The mechanism by which these compounds exert their effects may involve interaction with calcium channels and other cardiovascular receptors. For instance, one derivative was shown to interact with amino acid residues in calcium channel proteins, suggesting a pathway for reducing vascular resistance .

Case Studies

  • Study on Perfusion Pressure :
    • Objective : Evaluate the effects of various benzenesulfonamide derivatives on isolated rat hearts.
    • Findings : The derivative 4-(2-aminoethyl)benzenesulfonamide notably decreased perfusion pressure compared to other tested compounds .
    • Experimental Design :
      • Control group received Krebs-Henseleit solution.
      • Treatment groups received varying concentrations of benzenesulfonamide derivatives.
GroupCompoundDose
IControlKrebs only
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM
  • Anti-inflammatory Activity :
    • Certain sulfonamide derivatives have been noted for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or pathways involved in inflammatory responses .

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

  • Sulfonamide Derivatives : These compounds have shown promise in modulating cardiovascular responses and reducing hypertension in various animal models .
  • Docking Studies : In silico studies suggest that these compounds can effectively bind to target proteins involved in cardiovascular regulation, indicating their potential as drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural motifs with several benzenesulfonamide derivatives and oxadiazole-containing molecules. Key comparisons include:

Chlorsulfuron (2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide)
  • Core Similarities : Both compounds contain a 2-chloro-benzenesulfonamide backbone.
  • Key Differences : Chlorsulfuron replaces the oxadiazole-tetrahydro-2H-pyran group with a triazine ring and urea linker.
3-Methyl-7-(Tetrahydro-2H-Pyran-4-yl)-2-((Trans-4-(Trifluoromethyl)Cyclohexyl)Methoxy)Im. (BD01284567)
  • Core Similarities : Both feature a tetrahydro-2H-pyran group and sulfonamide-like structures.
  • Key Differences : BD01284567 incorporates a trifluoromethyl-cyclohexyl moiety instead of the oxadiazole-chlorobenzenesulfonamide system.
  • Functional Impact : The trifluoromethyl group in BD01284567 enhances metabolic resistance, suggesting the target compound may exhibit similar stability but altered target affinity .
5-Chloro-2-Methoxy-N-(5-(Thiophen-3-yl)Pyridin-3-yl)Benzenesulfonamide
  • Core Similarities : A chlorinated benzenesulfonamide scaffold.
  • Key Differences : This analogue substitutes the oxadiazole-pyran group with a thiophene-pyridine hybrid.
  • Functional Impact : Thiophene-pyridine systems are associated with kinase inhibition (e.g., JAK/STAT pathways), implying divergent biological targets compared to the oxadiazole-pyran motif .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Chlorsulfuron BD01284567 5-Chloro-2-Methoxy Analogue
Molecular Weight ~382.8 g/mol (estimated) 357.8 g/mol 583.6 g/mol 409.9 g/mol
LogP ~2.5 (predicted) 1.8 4.2 3.1
Hydrogen Bond Donors 2 (sulfonamide NH, oxadiazole NH) 2 1 2
Solubility Moderate (tetrahydro-2H-pyran) Low (triazine hydrophobicity) Low (trifluoromethyl group) Moderate (thiophene polarity)

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